Cas no 3268-79-9 ((chloromethyl)sulfanylcarbonitrile)
(chloromethyl)sulfanylcarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Chloromethyl thiocyanate
- 1-chloromethyl thiocyanate
- Chlormethylrhodanid
- Chlor-methylthiocyanat
- Chloromethylthiocyanogen
- chloro-thiocyanato-methane
- EINECS 221-883-0
- Thiocyanic Acid Chloromethyl Ester
- (chloromethyl)sulfanylcarbonitrile
- CHEBI:192414
- AKOS000121614
- T1179
- UNII-CQ59MX5PRK
- [(Chloromethyl)sulfanyl]carbonitrile
- NSC 96962
- BRN 1098487
- VS-08531
- Chloromethyl thiocyanate, 97%
- MFCD00001831
- 2-03-00-00124 (Beilstein Handbook Reference)
- chloro(thiocyanato)methane
- D92464
- CS-0327851
- SCHEMBL826106
- (Chloromethyl)thiocyanogen
- chloromethyithiocyanate
- InChI=1/C2H2ClNS/c3-1-5-2-4/h1H
- FT-0623670
- 3268-79-9
- J-018833
- CQ59MX5PRK
- NSC96962
- Chloromethylthiocyanate
- chloro-methyl thiocyanate
- DTXSID80186351
- NS00022053
- Thiocyanic acid, chloromethyl ester
- NSC-96962
- DTXCID90108842
- BBL027358
- STL373443
- DB-230102
-
- MDL: MFCD00001831
- Inchi: 1S/C2H2ClNS/c3-1-5-2-4/h1H2
- InChI Key: UXUCVNXUWOLPRU-UHFFFAOYSA-N
- SMILES: ClCSC#N
- BRN: 1098487
Computed Properties
- Exact Mass: 106.96000
- Monoisotopic Mass: 106.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 53.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 49.1A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.37 g/mL at 25 °C(lit.)
- Boiling Point: 95°C/39.8mmHg
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.515(lit.)
- PSA: 49.09000
- LogP: 1.39698
- Solubility: Uncertain
- Sensitiveness: Moisture Sensitive
(chloromethyl)sulfanylcarbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H227-H301+H331-H315-H319-H335
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22-32
- Safety Instruction: S13-S36/37
- RTECS:XK8800000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R32
- Packing Group:III
- Safety Term:8
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:III
(chloromethyl)sulfanylcarbonitrile Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(chloromethyl)sulfanylcarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303451-5g |
(chloromethyl)sulfanylcarbonitrile |
3268-79-9 | ≥95% | 5g |
¥283.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303451-1g |
(chloromethyl)sulfanylcarbonitrile |
3268-79-9 | ≥95% | 1g |
¥75.90 | 2023-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04477-10g |
CHLOROMETHYL THIOCYANATE |
3268-79-9 | 10g |
¥328.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66045-5g |
CHLOROMETHYL THIOCYANATE |
3268-79-9 | ≥95% | 5g |
¥258.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66045-1g |
CHLOROMETHYL THIOCYANATE |
3268-79-9 | ≥95% | 1g |
¥68.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398521-5g |
Chloro(thiocyanato)methane |
3268-79-9 | 98% | 5g |
¥364.00 | 2024-08-02 | |
| 1PlusChem | 1P003PAX-1g |
Chloromethyl Thiocyanate |
3268-79-9 | 95% | 1g |
$108.00 | 2025-02-20 | |
| 1PlusChem | 1P003PAX-250mg |
Chloromethyl Thiocyanate |
3268-79-9 | 95% | 250mg |
$74.00 | 2025-02-20 | |
| A2B Chem LLC | AB71961-1g |
CHLOROMETHYL THIOCYANATE |
3268-79-9 | ≥95% | 1g |
$95.00 | 2024-04-20 | |
| A2B Chem LLC | AB71961-5g |
CHLOROMETHYL THIOCYANATE |
3268-79-9 | ≥95% | 5g |
$259.00 | 2024-04-20 |
(chloromethyl)sulfanylcarbonitrile Suppliers
(chloromethyl)sulfanylcarbonitrile Related Literature
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Y. Berrueta Martínez,L. S. Rodríguez Pirani,M. F. Erben,C. G. Reuter,Y. V. Vishnevskiy,H. G. Stammler,N. W. Mitzel,C. O. Della Védova Phys. Chem. Chem. Phys. 2015 17 15805
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2. Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanatesMohammed S. Al-Ajely,Jasim M. A. Al-Rawi,John A. Elvidge J. Chem. Soc. Perkin Trans. 1 1982 1575
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4. Heterocyclic syntheses with malonyl chloride. Part 14. A direct synthesis of 4,6-dichloropyrimidines with 5-benzyl or -phenyl and 2-thioalkyl or -thiophenyl substituentsJasim M. A. Al-Rawi,Ramzi Y. David,John A. Elvidge J. Chem. Soc. Perkin Trans. 1 1982 2499
Additional information on (chloromethyl)sulfanylcarbonitrile
Research Brief on (Chloromethyl)sulfanylcarbonitrile (CAS: 3268-79-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
The compound (chloromethyl)sulfanylcarbonitrile (CAS: 3268-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging applications in medicinal chemistry.
Recent studies have highlighted the role of (chloromethyl)sulfanylcarbonitrile as a versatile building block in the synthesis of heterocyclic compounds, which are pivotal in the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the one-pot synthesis of thiazole derivatives, a class of compounds with broad-spectrum antimicrobial activity. The researchers employed a novel catalytic system to enhance the yield and selectivity of the reaction, paving the way for scalable production.
In addition to its synthetic applications, (chloromethyl)sulfanylcarbonitrile has been investigated for its potential as a covalent inhibitor in targeted drug design. A preprint from BioRxiv (2024) revealed that this compound can selectively modify cysteine residues in proteins, making it a promising candidate for the development of irreversible inhibitors against oncogenic kinases. The study utilized mass spectrometry and X-ray crystallography to elucidate the binding mechanism, providing a structural basis for future drug optimization.
Furthermore, the safety and pharmacokinetic profile of (chloromethyl)sulfanylcarbonitrile-derived compounds have been explored in preclinical models. A recent report in Chemical Research in Toxicology (2023) assessed the metabolic stability and toxicity of several derivatives, identifying key structural modifications that mitigate off-target effects while retaining therapeutic efficacy. These findings are critical for advancing these compounds into clinical trials.
In conclusion, (chloromethyl)sulfanylcarbonitrile (CAS: 3268-79-9) represents a multifaceted tool in modern pharmaceutical research, with applications ranging from synthetic chemistry to targeted therapy. Ongoing studies are expected to further expand its utility, particularly in the design of covalent drugs and antimicrobial agents. Researchers are encouraged to explore its potential in interdisciplinary collaborations to accelerate translational outcomes.
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